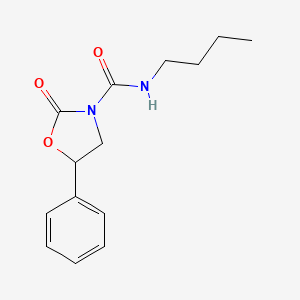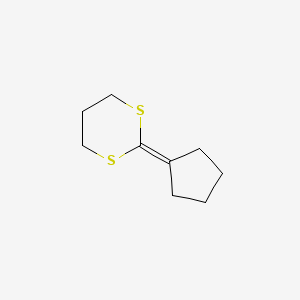
2-Cyclopentylidene-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylidene-1,3-dithiane is an organosulfur compound with the molecular formula C9H14S2. It is a derivative of 1,3-dithiane, a well-known building block in organic synthesis. The compound features a cyclopentylidene group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclopentylidene-1,3-dithiane can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the desired dithiane compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylidene-1,3-dithiane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopentylidene-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can be deprotonated to form a carbanion, which can then participate in nucleophilic addition or substitution reactions . The sulfur atoms in the dithiane ring also provide unique reactivity, allowing for selective transformations and functional group manipulations.
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiane: Another dithiane isomer with different reactivity and applications, often used in the synthesis of complex molecular architectures.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for selective reactions that are not possible with other dithiane derivatives.
Eigenschaften
CAS-Nummer |
37891-70-6 |
|---|---|
Molekularformel |
C9H14S2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
2-cyclopentylidene-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h1-7H2 |
InChI-Schlüssel |
QJJVIRJFQYJQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2SCCCS2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


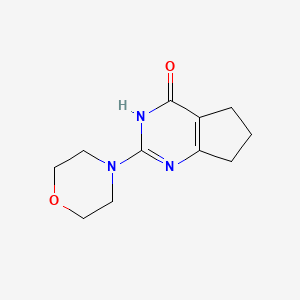
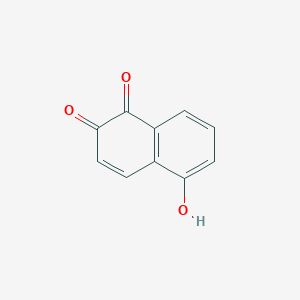
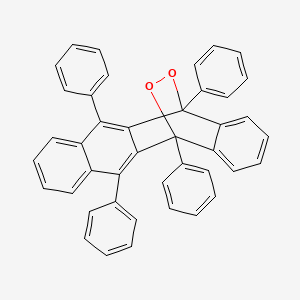
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
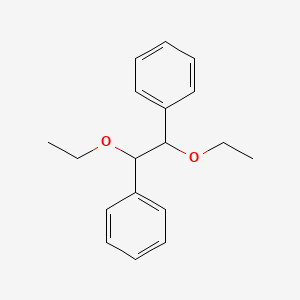
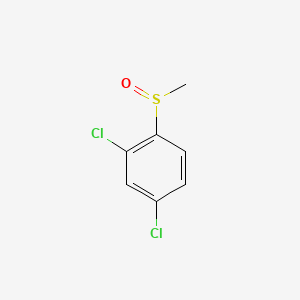
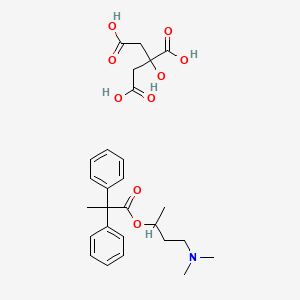
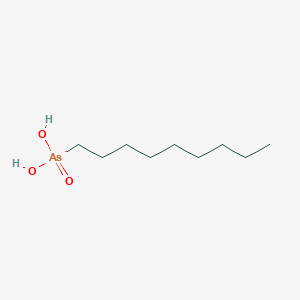
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
phosphanium bromide](/img/structure/B14681996.png)
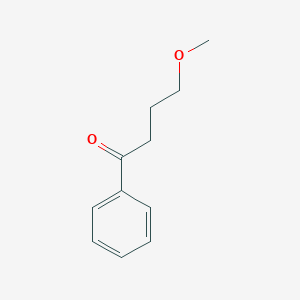
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
